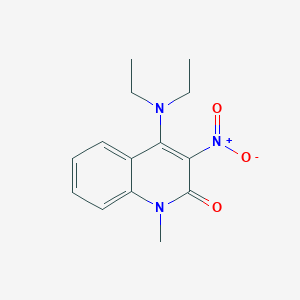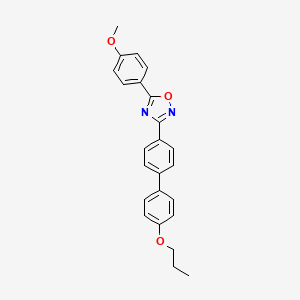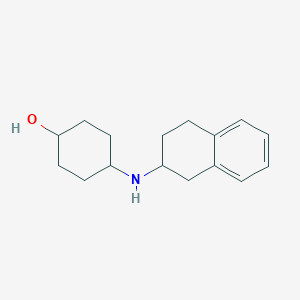
4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone, also known as DEMQN, is a chemical compound that has gained significant attention in scientific research due to its potential as a fluorescent probe for biological imaging. This compound is a member of the quinolinone family and possesses unique properties that make it useful in various applications.
作用機序
The mechanism of action of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone involves its ability to bind to specific targets, resulting in a change in its fluorescence properties. The binding of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone to proteins and nucleic acids causes a shift in its excitation and emission spectra, allowing for its detection and visualization in living cells.
Biochemical and Physiological Effects:
4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have minimal toxicity and does not interfere with cellular processes, making it a useful tool for studying biological systems. Its ability to selectively bind to specific targets allows for the visualization of cellular processes without interfering with their function.
実験室実験の利点と制限
One of the main advantages of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone is its ability to selectively bind to specific targets, allowing for the visualization of cellular processes without interfering with their function. Its fluorescence properties also make it an ideal tool for studying cellular processes in real-time. However, one limitation of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone is its sensitivity to pH changes, which can affect its fluorescence properties.
将来の方向性
4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone has shown great potential as a tool for biological imaging, and future research could focus on its optimization for specific applications. This could involve the development of new derivatives with improved fluorescence properties or the exploration of its use in different biological systems. Additionally, the use of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone in combination with other imaging techniques could lead to a more comprehensive understanding of cellular processes.
合成法
The synthesis of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone involves the reaction of 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one with diethylamine in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. This synthesis method has been reported in various scientific papers, and its efficiency and reproducibility have been demonstrated.
科学的研究の応用
4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been widely used as a fluorescent probe for biological imaging due to its ability to selectively bind to proteins and nucleic acids. Its fluorescence properties make it an ideal tool for studying cellular processes and interactions in living cells. 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been used in various applications, including the detection of DNA damage, protein localization, and monitoring of intracellular pH changes.
特性
IUPAC Name |
4-(diethylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-16(5-2)12-10-8-6-7-9-11(10)15(3)14(18)13(12)17(19)20/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNBOZWNRHNYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(diethylamino)-1-methyl-3-nitroquinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4967053.png)
![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)

![2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4967075.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)
![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)

![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B4967120.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4967130.png)
![2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4967134.png)